Methyl 3-fluoro-4-methoxybenzoylformate
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Overview
Description
Methyl 3-fluoro-4-methoxybenzoylformate is an organic compound with the molecular formula C10H9FO4. It is a derivative of benzoic acid and is characterized by the presence of a fluorine atom and a methoxy group on the benzene ring, along with a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-4-methoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki-Miyaura coupling reactions, where 3-fluoro-4-methoxyphenylboronic acid is coupled with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-methoxybenzoylformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoro-4-methoxybenzoic acid and methanol in the presence of a strong acid or base.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 3-amino-4-methoxybenzoylformate.
Ester Hydrolysis: 3-fluoro-4-methoxybenzoic acid.
Oxidation: 3-fluoro-4-hydroxybenzoylformate.
Scientific Research Applications
Methyl 3-fluoro-4-methoxybenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-methoxybenzoylformate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-3-methoxybenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 3-fluoro-4-hydroxybenzoate: Hydroxy group instead of methoxy group.
Methyl 4-fluorobenzoate: Lacks the methoxy group.
Uniqueness
Methyl 3-fluoro-4-methoxybenzoylformate is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its stability and solubility, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQVABPZSXKOHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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